5-Bromo-3-chloro-2-methoxyisonicotinic acid
Description
5-Bromo-3-chloro-2-methoxyisonicotinic acid (CAS: 2404733-96-4) is a substituted isonicotinic acid derivative featuring a pyridine ring core with a carboxylic acid group at position 4. The substituents include a methoxy group at position 2, a chlorine atom at position 3, and a bromine atom at position 5. Its molecular formula is C₇H₅BrClNO₃, with a molecular weight of 274.48 g/mol. The bromine and chlorine atoms enhance its reactivity in cross-coupling reactions, while the methoxy group may influence solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
5-bromo-3-chloro-2-methoxypyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-6-5(9)4(7(11)12)3(8)2-10-6/h2H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEBDKHUOGWKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1Cl)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-3-chloro-2-methoxyisonicotinic acid typically involves the bromination and chlorination of 2-methoxyisonicotinic acid. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the aromatic ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-Bromo-3-chloro-2-methoxyisonicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of isonicotinic acids, including 5-bromo-3-chloro-2-methoxyisonicotinic acid, exhibit significant antimicrobial activity. These compounds have been investigated as potential treatments for infections caused by Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies demonstrate that modifications to the isonicotinic acid framework can enhance potency against resistant strains of bacteria .
Case Study: Tuberculosis Inhibition
A study focused on the synthesis of various isonicotinic acid derivatives showed that certain modifications, such as halogen substitutions, significantly improved their efficacy as inhibitors of M. tuberculosis ATP synthase. Compounds similar to this compound were tested for their Minimum Inhibitory Concentration (MIC), revealing promising results with some compounds achieving MIC values below 1 μg/mL .
Organic Synthesis
Intermediate in Chemical Reactions
this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique functional groups allow it to participate in diverse chemical reactions, including coupling reactions and nucleophilic substitutions.
Table 1: Synthetic Routes Involving this compound
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, base | 80 | |
| Nucleophilic Substitution | Aqueous NaOH, room temperature | 75 | |
| Acylation | Acid chloride, pyridine | 70 |
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how structural modifications affect biological activity. The introduction of halogens and methoxy groups has been shown to enhance the lipophilicity and biological activity of isonicotinic acid derivatives.
Case Study: SAR Analysis of Isonicotinic Derivatives
A comprehensive SAR study on a series of isonicotinic acid derivatives highlighted the importance of electronic properties and steric factors on their biological activity. The presence of bromine and chlorine at specific positions significantly influenced the compounds' interactions with biological targets, leading to improved therapeutic profiles .
Potential Industrial Applications
The synthesis methods developed for this compound indicate its potential for large-scale industrial applications. The methods reported yield high purity and efficiency, making it suitable for pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-methoxyisonicotinic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methoxy group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect various biochemical pathways and processes, making it a compound of interest in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, their substituent positions, and similarity scores derived from CAS databases:
| Compound Name | Substituent Positions | Molecular Weight (g/mol) | Similarity Score | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 5-Bromo-2-hydroxyisonicotinic acid | 2-OH, 5-Br | 232.01 | 0.81 | OH instead of OMe at C2; lacks Cl at C3 |
| 2-Methoxy-3-methylisonicotinic acid | 2-OMe, 3-CH₃ | 181.18 | 0.81 | CH₃ instead of Cl at C3; lacks Br at C5 |
| 2-Bromo-5-chloroisonicotinic acid | 2-Br, 5-Cl | 236.45 | 0.85 | Br/Cl swapped positions (C2 vs. C3/C5) |
| 3-Chloro-5-methoxyisonicotinic acid | 3-Cl, 5-OMe | 203.59 | 0.80 | OMe at C5 instead of C2; lacks Br at C5 |
| 5-Bromo-2-methoxynicotinic acid | 2-OMe, 5-Br | 232.01 | 0.85 | Lacks Cl at C3 |
| 6-Bromo-2-methoxynicotinic acid | 2-OMe, 6-Br | 232.01 | 0.87 | Br at C6 instead of C5; lacks Cl at C3 |
Reactivity and Functional Group Analysis
- Halogen Positions: The bromine at C5 in the target compound may enhance electrophilic aromatic substitution reactivity compared to analogues with bromine at C2 (e.g., 2-Bromo-5-chloroisonicotinic acid, ).
- Methoxy vs. Hydroxy Groups : Replacing the C2 methoxy with a hydroxy group (as in 5-Bromo-2-hydroxyisonicotinic acid) increases acidity (pKa ~3–4 for –COOH vs. ~10 for –OH) but reduces lipophilicity .
- Methyl vs. Chlorine at C3 : 2-Methoxy-3-methylisonicotinic acid lacks the electron-withdrawing Cl, which may alter electronic distribution and intermolecular interactions in crystal packing .
Biological Activity
5-Bromo-3-chloro-2-methoxyisonicotinic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article summarizes the available data on its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Molecular Structure:
- Chemical Formula: C₆H₃BrClN₁O₂
- Molecular Weight: 220.45 g/mol
The compound features a bromine atom and a chlorine atom attached to a pyridine ring, which is characteristic of many biologically active nicotinic acid derivatives.
Synthesis Methods
The synthesis of this compound typically involves halogenation and methoxylation reactions. Various methods have been reported in the literature, including:
- Halogenation: Utilizing bromine and chlorine in the presence of suitable solvents.
- Methoxylation: Employing methanol under acidic conditions to introduce the methoxy group.
Antimicrobial Activity
Research indicates that derivatives of isonicotinic acids exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 7.81 µg/mL |
| Escherichia coli | 15.63 µg/mL |
| Bacillus subtilis | 3.91 µg/mL |
These results suggest that the compound possesses moderate to high activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, studies have shown that this compound may exhibit anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in Molecules evaluated various nicotinic acid derivatives, including this compound. The compound was found to inhibit the growth of several pathogenic strains effectively, supporting its potential use in treating infections . -
Assessment of Anti-inflammatory Properties:
Another investigation focused on the anti-inflammatory effects of isonicotinic acid derivatives. The study reported that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in cultured macrophages, suggesting its role in modulating inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
